Lipophilicity Shift: Computed LogP of N-Methyl vs. Primary Amine Analog
The target compound exhibits a computed LogP of -0.13588, whereas the demethylated primary amine analog (2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid) shows a computed XLogP3-AA of -3.1 [1]. This represents a ΔLogP of approximately +2.96 log units for the N-methylated variant, indicating substantially higher lipophilicity and predicted passive membrane permeability.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.13588 (ChemScene computed) |
| Comparator Or Baseline | 2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid: XLogP3-AA = -3.1 (PubChem) |
| Quantified Difference | ΔLogP ≈ +2.96 |
| Conditions | In silico computed values; direct experimental logP not available |
Why This Matters
For medicinal chemistry programs requiring blood-brain barrier penetration or cellular uptake, a >100-fold theoretical increase in lipid partitioning makes the N-methyl compound a more suitable scaffold.
- [1] PubChem. 2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CID 14186987). XLogP3-AA: -3.1. View Source
